ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide
CAS No.:
Cat. No.: VC17511248
Molecular Formula: C17H17BrN2O2
Molecular Weight: 361.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17BrN2O2 |
|---|---|
| Molecular Weight | 361.2 g/mol |
| IUPAC Name | ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate;hydrobromide |
| Standard InChI | InChI=1S/C17H16N2O2.BrH/c1-2-21-17(20)12-7-9-14(10-8-12)19-11-13-5-3-4-6-15(13)16(19)18;/h3-10,18H,2,11H2,1H3;1H |
| Standard InChI Key | YTHWBDCVCRIRBE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzoate ester group linked to an isoindoline moiety via a bridging nitrogen atom. The isoindoline ring system adopts a partially saturated bicyclic structure with an imine functional group (C=N), which confers reactivity for further chemical modifications. X-ray crystallography of related isoindoline derivatives reveals planar aromatic systems with dihedral angles between substituted rings ranging from 75° to 85°, influencing molecular packing and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate; hydrobromide |
| Molecular Formula | C₁₇H₁₇BrN₂O₂ |
| Molecular Weight | 361.2 g/mol |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N.Br |
| InChI Key | YTHWBDCVCRIRBE-UHFFFAOYSA-N |
Synthesis and Manufacturing
Reaction Pathways
The synthesis of ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide involves multistep organic transformations:
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Schiff Base Formation: Condensation of 4-aminobenzoic acid derivatives with carbonyl-containing precursors to generate imine linkages .
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Cyclization: Intramolecular ring closure facilitated by Brønsted or Lewis acids to construct the isoindoline core .
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Salt Formation: Treatment with hydrobromic acid to precipitate the hydrobromide salt, improving stability and crystallinity .
A patent describing similar compounds (CN103772225A) details the use of iron perchlorate catalysts and hydrogen peroxide oxidants in alcohol solvents, achieving yields >90% under mild conditions (−5°C to room temperature) . While this method applies specifically to dimethylamino-substituted analogs, it suggests viable strategies for optimizing the target compound's synthesis.
Process Optimization
Key parameters influencing yield and purity include:
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Solvent selection (polar aprotic solvents enhance cyclization kinetics)
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Catalyst loading (0.5–2 mol% transition metal salts)
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Reaction temperature (controlled exotherms prevent imine degradation)
Industrial-scale production would require addressing bromide counterion management and waste stream minimization, as highlighted in hazard classifications.
Pharmaceutical Research Applications
| Compound Class | Activity | IC₅₀/EC₅₀ |
|---|---|---|
| Isoindolinone derivatives | Topoisomerase II inhibition | 0.8–5.2 μM |
| Brominated benzoates | Antimicrobial (E. coli) | 32–64 μg/mL |
| Imine-containing salts | COX-2 inhibition | 78% at 10 μM |
Drug Development Considerations
The hydrobromide salt form improves aqueous solubility (predicted logP = 2.1 ± 0.3) compared to free base analogs, facilitating formulation. Metabolic stability studies of related compounds show hepatic microsomal clearance rates of 12–18 mL/min/kg, suggesting moderate first-pass effects.
Synthetic Chemistry Utility
Versatile Intermediate
The compound's dual functionality enables diverse derivatization:
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Nucleophilic Acyl Substitution: Ester group permits alcohol/amine exchange for prodrug optimization.
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Imine Reduction: Catalytic hydrogenation yields secondary amines for library synthesis.
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Cross-Coupling Reactions: Halogenated analogs participate in Suzuki-Miyaura couplings for biaryl systems .
A recent innovation utilizes the isoindoline nitrogen as a directing group for C–H activation, enabling regioselective functionalization at the benzoate ortho position .
Research Gaps and Future Directions
Despite its synthetic accessibility, critical knowledge gaps persist:
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In Vivo Pharmacokinetics: Absorption/distribution profiles remain uncharacterized.
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Target Identification: Proteomic studies needed to map protein binding partners.
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Formulation Science: Nanoencapsulation strategies to enhance bioavailability.
Ongoing studies should prioritize structure-activity relationship (SAR) analyses by systematically varying the isoindoline substituents and counterion composition.
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